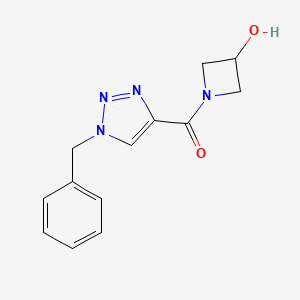![molecular formula C14H23NO2 B6641252 1-[1-(2-Methoxyphenyl)ethylamino]-3-methylbutan-2-ol](/img/structure/B6641252.png)
1-[1-(2-Methoxyphenyl)ethylamino]-3-methylbutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(2-Methoxyphenyl)ethylamino]-3-methylbutan-2-ol, also known as metoprolol, is a beta-blocker medication commonly used to treat hypertension, angina, and heart failure. This compound works by blocking the effects of adrenaline on the heart and blood vessels, resulting in a decrease in heart rate and blood pressure. In addition to its therapeutic applications, metoprolol has also been extensively studied in scientific research for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mechanism of Action
Metoprolol works by blocking the beta-1 receptors in the heart and blood vessels, resulting in a decrease in heart rate and blood pressure. This mechanism of action is responsible for the therapeutic effects of 1-[1-(2-Methoxyphenyl)ethylamino]-3-methylbutan-2-ol in the treatment of hypertension, angina, and heart failure.
Biochemical and Physiological Effects
Metoprolol has several biochemical and physiological effects on the body, including a decrease in heart rate, cardiac output, and blood pressure. Additionally, 1-[1-(2-Methoxyphenyl)ethylamino]-3-methylbutan-2-ol has been shown to reduce the release of renin from the kidneys, resulting in a decrease in the production of angiotensin II, a potent vasoconstrictor. These effects contribute to the therapeutic benefits of 1-[1-(2-Methoxyphenyl)ethylamino]-3-methylbutan-2-ol in the treatment of cardiovascular disease.
Advantages and Limitations for Lab Experiments
Metoprolol has several advantages and limitations for use in lab experiments. One advantage is its well-established mechanism of action and therapeutic applications, making it a useful tool for studying cardiovascular physiology and pharmacology. However, one limitation is its potential for off-target effects, particularly on beta-2 receptors, which can result in unwanted side effects.
Future Directions
There are several potential future directions for research on 1-[1-(2-Methoxyphenyl)ethylamino]-3-methylbutan-2-ol. One area of interest is the potential for 1-[1-(2-Methoxyphenyl)ethylamino]-3-methylbutan-2-ol to be used in combination with other medications for the treatment of cardiovascular disease. Additionally, research is needed to further understand the potential off-target effects of 1-[1-(2-Methoxyphenyl)ethylamino]-3-methylbutan-2-ol and to develop more selective beta-blockers. Finally, research is needed to better understand the long-term effects of 1-[1-(2-Methoxyphenyl)ethylamino]-3-methylbutan-2-ol on cardiovascular outcomes and to identify potential biomarkers for predicting treatment response.
Synthesis Methods
Metoprolol can be synthesized through several methods, including the reaction of 1-(2-methoxyphenyl)ethanone with ethylmagnesium bromide, followed by alkylation with 3-methyl-2-butanone. This is then followed by the reduction of the ketone group using sodium borohydride, resulting in the formation of 1-[1-(2-Methoxyphenyl)ethylamino]-3-methylbutan-2-ol.
Scientific Research Applications
Metoprolol has been extensively studied in scientific research for its potential therapeutic applications. Research has shown that 1-[1-(2-Methoxyphenyl)ethylamino]-3-methylbutan-2-ol can effectively reduce blood pressure and improve heart function in patients with hypertension and heart failure. Additionally, 1-[1-(2-Methoxyphenyl)ethylamino]-3-methylbutan-2-ol has been shown to be effective in reducing the risk of myocardial infarction and stroke in patients with cardiovascular disease.
properties
IUPAC Name |
1-[1-(2-methoxyphenyl)ethylamino]-3-methylbutan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-10(2)13(16)9-15-11(3)12-7-5-6-8-14(12)17-4/h5-8,10-11,13,15-16H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGAWCMNCAFVJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CNC(C)C1=CC=CC=C1OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2-Methoxyphenyl)ethylamino]-3-methylbutan-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol](/img/structure/B6641176.png)
![4-[1-(2,4-Difluorophenyl)propylamino]cyclohexan-1-ol](/img/structure/B6641182.png)
![4-[(8-chloro-3,4-dihydro-2H-thiochromen-4-yl)amino]cyclohexan-1-ol](/img/structure/B6641186.png)
![2-[[3-Methyl-1-(2-methylphenyl)butyl]amino]ethanol](/img/structure/B6641189.png)
![4-[(2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]cyclohexan-1-ol](/img/structure/B6641191.png)
![1-(Dimethylamino)-3-[(7-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]propan-2-ol](/img/structure/B6641204.png)

![(1R,2S)-1-[[1-(2-phenylethyl)piperidin-4-yl]amino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B6641216.png)
![(3-Hydroxyazetidin-1-yl)-(6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B6641231.png)
![N-[[4-(3-hydroxyazetidine-1-carbonyl)phenyl]methyl]-2,2-dimethylpropanamide](/img/structure/B6641240.png)

![(3-Hydroxyazetidin-1-yl)-[1-propan-2-yl-2-(trifluoromethyl)benzimidazol-5-yl]methanone](/img/structure/B6641244.png)
![(3-Hydroxyazetidin-1-yl)-[2-(1-methoxyethyl)-4-methyl-1,3-thiazol-5-yl]methanone](/img/structure/B6641251.png)
![1-(2,5-Dimethylphenoxy)-3-[methyl(2-methylsulfanylethyl)amino]propan-2-ol](/img/structure/B6641269.png)